4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline
Description
Academic Significance of Aryl Sulfanyl (B85325) Anilines in Contemporary Organic Synthesis
Aryl sulfanyl anilines, the class of compounds to which 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline belongs, are recognized for their versatile roles in organic synthesis and materials science. The diaryl thioether motif is a key structural component in a variety of biologically active molecules. Research has demonstrated that these compounds can exhibit a range of pharmacological activities, including antiestrogenic and antiproliferative effects, highlighting their potential in the development of new therapeutic agents. rsc.orgresearchgate.net
The synthesis of aryl sulfanyl anilines has been a subject of extensive research, with various methodologies developed to construct the pivotal carbon-sulfur bond. These methods often involve transition metal-catalyzed cross-coupling reactions, providing efficient routes to a diverse array of substituted diaryl thioethers. The ability to readily synthesize these scaffolds allows for the systematic investigation of structure-activity relationships, a cornerstone of modern drug discovery.
Influence of the Trifluoromethyl Group on Aromatic System Reactivity and Electronic Characteristics
The incorporation of a trifluoromethyl (-CF3) group onto an aromatic ring profoundly alters its chemical and physical properties. The -CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This electronic perturbation significantly impacts the reactivity of the aromatic ring, often deactivating it towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution.
From a physicochemical standpoint, the trifluoromethyl group imparts several desirable characteristics to a molecule, particularly in the context of medicinal chemistry. It is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Furthermore, the lipophilicity of a molecule is often increased by the presence of a -CF3 group, which can improve its ability to cross biological membranes and interact with hydrophobic protein pockets. These properties are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. semanticscholar.org
Below is a table summarizing the key properties of the trifluoromethyl group when attached to an aromatic system:
| Property | Influence of Trifluoromethyl Group |
| Electronic Effect | Strong electron-withdrawal |
| Reactivity | Deactivates ring to electrophilic substitution, activates for nucleophilic substitution |
| Metabolic Stability | Generally increases by blocking oxidative metabolism |
| Lipophilicity | Increases, enhancing membrane permeability |
| Binding Interactions | Can participate in non-covalent interactions with biological targets |
Research Trajectories and Scholarly Imperatives for this compound and Analogues
While specific detailed research findings on this compound are not extensively documented in publicly available literature, the collective understanding of its constituent parts—the diaryl thioether core and the trifluoromethyl-substituted aniline (B41778)—provides clear directions for future scholarly investigation. The primary imperatives for research on this compound and its analogues would be to synthesize and characterize it thoroughly, followed by a systematic evaluation of its biological activities.
Key research trajectories would likely include:
Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound and a library of its derivatives with varied substitution patterns.
Biological Screening: Evaluating the compound and its analogues for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory properties.
Computational Modeling: Employing in silico methods to predict the compound's physicochemical properties, potential biological targets, and binding modes to guide experimental work.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different functional groups and their positions influence its biological activity, leading to the design of more potent and selective agents.
The following table presents computed physicochemical properties for this compound, which can serve as a baseline for future experimental verification and computational studies.
| Property | Predicted Value |
| Molecular Formula | C13H10F3NS |
| Molecular Weight | 269.29 g/mol |
| XLogP3 | 4.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Further research into this and related molecules holds the promise of uncovering new chemical entities with valuable applications in medicine and materials science, driven by the unique interplay of the diaryl thioether scaffold and the powerful electronic influence of the trifluoromethyl group.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]sulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NS/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONPVQJGEXQEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54458-05-8 | |
| Record name | 4-{[4-(trifluoromethyl)phenyl]sulfanyl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Transformations of 4 4 Trifluoromethyl Phenyl Sulfanyl Aniline
Reactivity Profile of the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of a primary amino group (-NH₂) attached to a benzene (B151609) ring, is the principal site for many chemical reactions, including nucleophilic attacks and electrophilic aromatic substitutions.
The lone pair of electrons on the nitrogen atom of the aniline's amino group imparts nucleophilic character to the molecule. This allows it to react with a variety of electrophiles. However, the nucleophilicity of the nitrogen in 4-{[4-(trifluoromethyl)phenyl]sulfanyl}aniline is attenuated compared to unsubstituted aniline. This reduction is due to the cumulative electron-withdrawing effects of both the trifluoromethylphenyl group and, to a lesser extent, the sulfanyl (B85325) group, which delocalize the nitrogen's lone pair into the aromatic system, thereby decreasing its availability to attack an external electrophile.
Despite this reduced reactivity, the amino group retains sufficient nucleophilicity to undergo a wide range of derivatization reactions. A prime example is acylation, such as the reaction with acid chlorides to form amides. For instance, analogous reactions, like the coupling of 4-(trifluoromethyl)aniline (B29031) with cinnamoyl chloride, proceed efficiently to yield the corresponding N-acyl derivative, demonstrating the viability of this pathway for creating more complex molecules. researchgate.net This potential for derivatization makes the aniline moiety a key handle for synthetic modifications. nih.gov
The amino group is a potent activating group and a strong ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comwikipedia.org It enhances the electron density of the aromatic ring through resonance, making it more susceptible to attack by electrophiles. wikipedia.org In this compound, the para-position relative to the amino group is occupied by the sulfanyl linkage. Consequently, electrophilic attack is directed exclusively to the ortho positions (C2 and C6) of the aniline ring.
Common EAS reactions applicable to this molecule include halogenation, nitration, and sulfonation. libretexts.orglibretexts.org For example, the reaction of anilines with bromine water typically results in rapid substitution at all available ortho and para positions. byjus.com For the title compound, this would lead to the formation of 2,6-dibromo-4-{[4-(trifluoromethyl)phenyl]sulfanyl}aniline. The high reactivity of the aniline ring often necessitates protective strategies, such as N-acetylation, to moderate the reaction and prevent polysubstitution or oxidation.
Interactive Table: Directing Effects of Substituents on the Aniline Ring
| Substituent | Position on Ring | Type | Directing Effect |
| -NH₂ (Amino) | C1 | Activating | Ortho, Para |
| -S-Ar (Sulfanyl) | C4 | Activating | Ortho, Para |
Transformations of the Sulfanyl Linkage
The divalent sulfur atom in the sulfanyl (thioether) bridge is a reactive center that can undergo oxidation, and the C–S bonds can be subject to cleavage under specific conditions.
The sulfanyl linkage can be selectively oxidized to form either a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-), depending on the reaction conditions and the oxidizing agent used. organic-chemistry.org These transformations significantly alter the electronic properties of the molecule, as both sulfoxide and sulfone groups are strongly electron-withdrawing.
Controlled oxidation to the sulfoxide can often be achieved using mild oxidants like one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). bohrium.comresearchgate.net More forceful oxidation, typically employing an excess of the oxidizing agent or stronger reagents like potassium permanganate (B83412) or tungstate (B81510) catalysts with H₂O₂, will convert the sulfide (B99878) directly to the sulfone. organic-chemistry.orgresearchgate.net Electrochemical methods also provide a pathway for the controlled oxidation of diaryl sulfides to either sulfoxides or sulfones. acs.org
Interactive Table: Products of Controlled Oxidation
| Compound Name | Structure | Oxidation State of Sulfur |
| This compound | Ar-S-Ar' | Sulfide (-2) |
| 4-{[4-(Trifluoromethyl)phenyl]sulfinyl}aniline | Ar-S(O)-Ar' | Sulfoxide (0) |
| 4-{[4-(Trifluoromethyl)phenyl]sulfonyl}aniline | Ar-S(O)₂-Ar' | Sulfone (+2) |
The carbon-sulfur bonds in diaryl sulfides are generally robust. However, they can be cleaved under specific reductive, oxidative, or photochemical conditions. acs.org Reductive cleavage can be accomplished with certain metals (e.g., sodium in liquid ammonia) or hydride reagents. Another pathway for C–S bond scission involves the formation of a radical cation, which can then fragment. nih.gov Nucleophilic aromatic substitution (SNAr) can also lead to cleavage if one of the aromatic rings is sufficiently electron-deficient, allowing a strong nucleophile to displace the arylthio group.
Rearrangement reactions involving the sulfanyl group in diaryl sulfides are less common but can be induced. For instance, the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile on a side chain displaces an aryl group. While not directly applicable to the parent molecule, derivatization of the aniline nitrogen could introduce a side chain capable of participating in such a rearrangement. Other rearrangements, like the bohrium.comacs.org-sigmatropic rearrangement, typically involve sulfur ylides derived from allyl or propargyl sulfides rather than diaryl sulfides. nih.gov
Electronic and Steric Influence of the Trifluoromethyl Group on Reaction Pathways
The -CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry, operating primarily through a strong negative inductive effect (-I). nih.gov This effect significantly lowers the electron density of the phenyl ring to which it is attached, making it highly deactivated towards electrophilic substitution. This electron withdrawal is transmitted through the sulfanyl linkage to the aniline ring, reducing the nucleophilicity of the amino group as previously discussed. Furthermore, the -CF₃ group can stabilize anionic intermediates that may form during certain reaction pathways.
Interactive Table: Key Properties of the Trifluoromethyl Group
| Property | Description | Impact on Reactivity |
| Electronic Effect | Strong electron-withdrawal (Inductive, -I) | Deactivates its own ring to EAS; reduces nucleophilicity of remote aniline N atom. nih.gov |
| Steric Effect | Bulkier than H or F; similar to an ethyl group. | Minimal direct steric hindrance on the remote aniline ring; can influence molecular conformation. researchgate.net |
| Lipophilicity | Increases lipophilicity (Hansch π ≈ +0.88) | Affects solubility and transport properties. mdpi.com |
| Metabolic Stability | C-F bonds are very strong | Increases resistance to metabolic degradation. mdpi.com |
Electron-Withdrawing Effects on Aromatic Ring Activation
Conversely, the aniline portion of the molecule contains an amino (-NH2) group, which is a strong activating group. libretexts.org The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through a positive resonance effect (+M), increasing the electron density, particularly at the ortho and para positions. libretexts.org This makes the aniline ring more nucleophilic and reactive towards electrophiles. wikipedia.org
Stereoelectronic and Inductive Effects on Reaction Outcomes
The spatial arrangement of the atoms (stereoelectronics) also impacts reactivity. For instance, in nucleophilic aromatic substitution reactions, the approach of the nucleophile can be influenced by the steric bulk of the substituents. rsc.org The orientation of the lone pairs on the sulfur and nitrogen atoms relative to the aromatic rings can affect orbital overlap and, consequently, the efficiency of electronic communication between the two rings.
The combination of these effects governs the preferred sites of reaction. For example, in electrophilic substitution on the aniline ring, the activating and ortho-, para-directing amino group will dictate the position of incoming electrophiles, despite the deactivating influence of the trifluoromethyl group on the other ring. openstax.org
Advanced Coupling and Functionalization Reactions
The unique electronic and structural features of this compound make it a valuable substrate in a variety of advanced coupling and functionalization reactions.
Carbon-Nitrogen (C-N) Cross-Coupling Applications
Palladium-catalyzed C-N cross-coupling reactions are powerful methods for the synthesis of anilines and their derivatives. acs.org Primary anilines, such as the amino group in the target molecule, are generally good coupling partners in these reactions due to their moderate nucleophilicity. acs.org These reactions provide a direct route to form new C-N bonds, allowing for the introduction of diverse aryl or alkyl groups onto the nitrogen atom. The development of sophisticated ligands and precatalysts has enabled these reactions to proceed under mild conditions with high efficiency. acs.org
Homocoupling and Heterocoupling Strategies for Biaryl Formation
The synthesis of biaryl compounds is of significant interest in medicinal chemistry and materials science. researchgate.net Homocoupling reactions, such as the Ullmann reaction, can be employed to form symmetrical biaryls. researchgate.netrsc.org While traditionally requiring harsh conditions, modern catalytic systems, often based on palladium, have made these reactions more accessible. researchgate.netrsc.org In the context of this compound, homocoupling could potentially lead to the formation of larger, more complex structures. Heterocoupling strategies, which join two different aryl partners, offer even greater synthetic versatility.
| Coupling Strategy | Description | Potential Product Type |
| Homocoupling | The coupling of two identical molecules. | Symmetrical biaryl derivatives of this compound. |
| Heterocoupling | The coupling of two different molecules. | Asymmetrical biaryl structures incorporating the this compound motif. |
Photoredox-Mediated Transformations in Aryl Sulfonylation
Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations, including sulfonylation reactions. researchgate.netresearchgate.net This methodology can be used to form sulfones, which are important functional groups in many biologically active molecules. researchgate.net Aniline derivatives can be sulfonylated using sulfinate salts under photoredox conditions, often employing an iridium-based photocatalyst. researchgate.net This approach allows for the late-stage functionalization of complex molecules under gentle reaction conditions. researchgate.net Recent research has also explored the use of sulfonyl fluorides as stable and modifiable sulfonylation reagents in visible-light-mediated reactions with anilines. frontiersin.org
Intramolecular Cyclization Reactions for Heterocyclic Ring Formation
Intramolecular cyclization reactions are a cornerstone of heterocyclic chemistry, providing efficient routes to a wide array of ring systems. mdpi.com The structure of this compound contains functionalities that could potentially participate in such cyclizations. For instance, the aniline nitrogen could act as a nucleophile to attack an electrophilic center introduced elsewhere in the molecule or on a tethered side chain. This could lead to the formation of nitrogen-containing heterocycles. researchgate.net Cascade reactions, such as a Prins cyclization followed by a Friedel-Crafts alkylation, represent a sophisticated strategy for constructing polycyclic systems in a single operation. beilstein-journals.org The specific conditions and reagents employed would dictate the type of heterocyclic ring formed. mdpi.com
| Cyclization Strategy | Description | Potential Heterocyclic Product |
| Nucleophilic Attack | The amino group acts as a nucleophile to attack an internal electrophilic site. | Nitrogen-containing heterocycles (e.g., quinolines, indoles). |
| Cascade Reaction | A multi-step reaction sequence where the product of one step is the substrate for the next, occurring in a single pot. | Complex polycyclic aromatic systems. |
Advanced Spectroscopic and Structural Elucidation of 4 4 Trifluoromethyl Phenyl Sulfanyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline. The molecule possesses two distinct aromatic rings with different substitution patterns, which are clearly distinguishable using ¹H and ¹³C NMR.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on each of the two phenyl rings and the amine group protons. The electron-donating amino group (-NH₂) on one ring and the electron-withdrawing trifluoromethyl group (-CF₃) on the other create different electronic environments, leading to characteristic chemical shifts.
The protons on the aniline (B41778) ring (Ring A) are expected to be shielded and appear at a relatively lower chemical shift (upfield) compared to those on the trifluoromethylphenyl ring (Ring B), which are deshielded. Both rings are predicted to exhibit an AA'BB' splitting pattern, which often appears as a pair of doublets. A broad singlet corresponding to the two protons of the primary amine is also anticipated.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2, H-6 (Ring A) | ~ 7.2 - 7.4 | Doublet | ~ 8.5 | 2H |
| H-3, H-5 (Ring A) | ~ 6.6 - 6.8 | Doublet | ~ 8.5 | 2H |
| H-2', H-6' (Ring B) | ~ 7.5 - 7.7 | Doublet | ~ 8.0 | 2H |
| H-3', H-5' (Ring B) | ~ 7.1 - 7.3 | Doublet | ~ 8.0 | 2H |
Note: Predicted values are based on the analysis of structurally similar compounds. The exact chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. It is expected to show ten distinct signals for the twelve aromatic carbons (due to symmetry) and one signal for the trifluoromethyl carbon. The chemical shifts are heavily influenced by the attached functional groups (-NH₂, -S-, -CF₃).
The carbon atom of the trifluoromethyl group is characteristically split into a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). The carbons attached to the electron-withdrawing trifluoromethyl group and the sulfur atom will be deshielded, appearing at a higher chemical shift (downfield). Conversely, the carbons on the aniline ring, particularly the one bonded to the nitrogen (C-4), will be shielded.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1 (Ring A) | ~ 118 - 122 | Singlet |
| C-2, C-6 (Ring A) | ~ 135 - 138 | Singlet |
| C-3, C-5 (Ring A) | ~ 115 - 117 | Singlet |
| C-4 (Ring A) | ~ 148 - 152 | Singlet |
| C-1' (Ring B) | ~ 138 - 142 | Singlet |
| C-2', C-6' (Ring B) | ~ 128 - 131 | Singlet |
| C-3', C-5' (Ring B) | ~ 126 - 127 | Quartet |
| C-4' (Ring B) | ~ 128 - 132 (q, ¹JC-F ≈ 272 Hz) | Quartet |
Note: Predicted values are based on established substituent effects and data from related structures.
¹⁹F NMR is a highly specific technique for detecting fluorine-containing functional groups. For this compound, this analysis is crucial for confirming the presence and electronic environment of the trifluoromethyl group. The spectrum is expected to show a single signal, as all three fluorine atoms in the -CF₃ group are chemically equivalent and there are no other fluorine atoms in the molecule to cause coupling. The chemical shift of the -CF₃ group attached to a phenyl ring typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. colorado.eduucsb.edu
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational modes, such as stretching and bending.
The IR and Raman spectra of this compound are expected to display several characteristic absorption bands that confirm its structure. Key vibrational modes include:
N-H Stretching: The aniline moiety should exhibit two distinct bands in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands of varying intensity are expected in the 1450-1610 cm⁻¹ region, characteristic of the phenyl rings.
C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ range, which are often the most intense peaks in the fingerprint region of the IR spectrum.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected around 1250-1340 cm⁻¹.
C-S Stretching: The carbon-sulfur stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Asymmetric Stretch | ~ 3450 - 3480 | Medium |
| N-H Symmetric Stretch | ~ 3370 - 3400 | Medium |
| Aromatic C-H Stretch | ~ 3030 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | ~ 1590 - 1610, 1470-1500 | Strong-Medium |
| C-N Stretch | ~ 1260 - 1330 | Medium |
| C-F Stretch | ~ 1320 - 1340 (asymmetric), 1120-1180 (symmetric) | Very Strong |
To support the assignment of experimental vibrational spectra, quantum chemical calculations, particularly using Density Functional Theory (DFT), are often performed. tsijournals.comnih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are used to calculate the optimized molecular geometry and theoretical vibrational frequencies. nih.gov
The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with the experimental IR and Raman data. This correlation provides a higher level of confidence in the assignment of complex vibrational modes in the fingerprint region and confirms that the proposed structure corresponds to an energy minimum. Such computational studies on related aniline derivatives have shown excellent agreement between scaled theoretical wavenumbers and experimental observations. tsijournals.comnih.gov
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₁₃H₁₀F₃NS, the exact mass is a key identifier. The calculated monoisotopic mass of this compound is 269.04860498 Da. guidechem.com This precise value allows for unambiguous confirmation of the compound's identity in complex mixtures, distinguishing it from other molecules with the same nominal mass.
While specific experimental fragmentation data for this exact compound is not detailed in the provided search results, the fragmentation of diaryl sulfides under mass spectrometry typically involves the cleavage of the carbon-sulfur (C-S) and sulfur-sulfur (S-S) bonds (in disulfides). oup.comnih.gov For this compound, the primary fragmentation pathways would be expected to involve the cleavage of the two C-S bonds. This would likely result in characteristic fragments corresponding to the [C₆H₄NH₂]⁺ (aminophenyl) cation, the [SC₆H₄NH₂]⁺ (aminophenylsulfanyl) radical cation, the [C₇H₄F₃]⁺ (trifluoromethylphenyl) cation, and the [SC₆H₄CF₃]⁺ (trifluoromethylphenylsulfanyl) radical cation.
Ion mobility-mass spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it travels through a buffer gas. While experimental CCS values are definitive, predicted values are increasingly used to aid in the identification of compounds, especially for differentiating between isomers.
For this compound (PubChem CID 22175160), predicted CCS values have been calculated using computational models. These values vary depending on the adduct formed during ionization (e.g., protonated molecule [M+H]⁺, sodiated molecule [M+Na]⁺). Such predictions are invaluable for distinguishing this compound from its structural isomers, which would have identical exact masses but different three-dimensional shapes and therefore different CCS values.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 270.05588 | 153.9 |
| [M+Na]⁺ | 292.03782 | 162.9 |
| [M-H]⁻ | 268.04132 | 156.6 |
| [M+NH₄]⁺ | 287.08242 | 170.5 |
| [M+K]⁺ | 308.01176 | 156.8 |
| [M]⁺ | 269.04805 | 150.1 |
Predicted Collision Cross Section (CCS) values were calculated using CCSbase.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
As of this writing, a specific crystal structure for this compound has not been reported in the searched literature. However, analysis of such a structure would resolve any conformational ambiguities. The molecule possesses two main rotational degrees of freedom defined by the dihedral angles around the C(phenyl)-S and S-C(phenyl) bonds. A crystallographic study would reveal the preferred solid-state conformation, including the twist angle between the two aromatic rings, which is influenced by a balance of steric effects and electronic interactions.
Although the crystal structure is not available, the functional groups present in this compound—an amine (-NH₂), a trifluoromethyl (-CF₃) group, a sulfide (B99878) (-S-) linkage, and two aromatic rings—suggest a rich variety of potential intermolecular interactions that would dictate its crystal packing. These interactions are crucial for understanding the material's physical properties.
Hydrogen Bonding : The primary amine group is a classic hydrogen bond donor and can form N-H···N or N-H···F hydrogen bonds with neighboring molecules. nih.gov
Halogen Bonding and Fluorine Interactions : The highly electronegative fluorine atoms of the -CF₃ group can participate in various weak interactions, including C-H···F hydrogen bonds and F···F contacts. rsc.orgnih.gov These interactions, sometimes referred to as the "fluorous effect," can play a significant role in the stabilization of the crystal lattice. rsc.org
π-Interactions : The two phenyl rings can engage in π-π stacking interactions. The electron-withdrawing -CF₃ group and the electron-donating -NH₂ group create a polarized system, potentially favoring offset or parallel-displaced π-stacking arrangements to optimize electrostatic interactions. nih.govresearchgate.netacs.org
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.net By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact become immediately apparent as red spots. nih.gov
Theoretical and Computational Chemistry Investigations of 4 4 Trifluoromethyl Phenyl Sulfanyl Aniline
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. By employing methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), a detailed understanding of the molecule's geometry, electronic structure, and spectroscopic characteristics can be achieved.
Optimized Molecular Geometries and Electronic Structures
The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline, this would involve determining the bond lengths, bond angles, and dihedral angles between the two phenyl rings linked by a sulfur atom. The presence of the electron-withdrawing trifluoromethyl group (-CF3) and the electron-donating amino group (-NH2) on opposite ends of the molecule is expected to influence the geometry of the phenyl rings and the C-S-C bond angle.
The electronic structure is characterized by the distribution of electrons within the molecule. The interplay between the electron-donating -NH2 group and the electron-withdrawing -CF3 group, facilitated by the sulfanyl (B85325) bridge and the phenyl rings, is anticipated to create a significant dipole moment and a polarized electronic landscape.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length (Å) | ~1.77 |
| C-N Bond Length (Å) | ~1.40 |
| C-C (aromatic) Bond Length (Å) | ~1.39 - 1.41 |
| C-S-C Bond Angle (°) | ~103 |
Note: These are illustrative values based on similar molecules and would be precisely determined by DFT calculations.
Prediction of Vibrational Frequencies and Spectroscopic Parameters (e.g., GIAO NMR Shifts, TD-DFT UV-Vis)
DFT calculations are highly effective in predicting vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. Each vibrational mode can be assigned to specific bond stretches, bends, and torsions within the molecule. The characteristic frequencies for the N-H stretches of the amino group, the C-F stretches of the trifluoromethyl group, and the aromatic C-H and C-C vibrations can be calculated and compared with experimental data for validation of the computed structure.
Furthermore, theoretical predictions of spectroscopic parameters such as NMR chemical shifts (using the Gauge-Including Atomic Orbital - GIAO method) and UV-Vis absorption spectra (using Time-Dependent DFT - TD-DFT) are invaluable. TD-DFT calculations can predict the electronic transitions, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the orbitals involved in these transitions.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ | Symmetric Stretch | ~3400 |
| -NH₂ | Asymmetric Stretch | ~3500 |
| -CF₃ | Symmetric Stretch | ~1130 |
| -CF₃ | Asymmetric Stretch | ~1170 |
| C-S | Stretch | ~700 |
Note: These are illustrative values and are typically scaled to match experimental data.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, particularly the amino group and the adjacent phenyl ring. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient trifluoromethylphenyl ring. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and greater polarizability. The charge transfer character from the aniline part to the trifluoromethylphenyl part upon electronic excitation can also be inferred from the HOMO-LUMO distribution.
Table 3: Predicted Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -5.5 |
| LUMO Energy | ~ -1.0 |
Note: These are illustrative values and can vary depending on the level of theory and basis set used.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.
In this compound, NBO analysis would reveal the extent of π-electron delocalization across the phenyl rings and the sulfur bridge. Significant interactions would be expected between the lone pair orbitals of the nitrogen and sulfur atoms and the antibonding π* orbitals of the phenyl rings. These interactions contribute to the stability of the molecule and influence its electronic properties. The analysis can also elucidate intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing trifluoromethyl group.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. MEP maps are useful for identifying the sites susceptible to electrophilic and nucleophilic attack.
For this compound, the MEP map is expected to show a region of high negative potential (typically colored red or yellow) around the nitrogen atom of the amino group and the sulfur atom, indicating their nucleophilic character. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the amino group and the electron-deficient trifluoromethyl group, highlighting their electrophilic character. The MEP map provides a clear illustration of the molecule's charge separation.
Reactivity Descriptors and Computational Insights into Reaction Mechanisms
DFT-based reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These global reactivity descriptors provide quantitative measures of the molecule's reactivity.
Computational studies can also offer valuable insights into potential reaction mechanisms. For instance, by modeling the interaction of this compound with various reagents, it is possible to map out reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding the molecule's chemical behavior and for designing new synthetic routes. For example, the nucleophilic sites identified by the MEP map (the amino group) would be the likely points of attack for electrophiles in chemical reactions.
Solvation Effects Modeling (e.g., Polarizable Continuum Model - PCM) and Thermodynamic Property Calculations
The influence of solvents on the electronic properties of this compound has been explored using computational methods. The Polarizable Continuum Model (PCM) is a widely used approach to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. This model allows for the investigation of how a molecule's behavior changes when it is moved from a vacuum (gas phase) to a solution.
For this compound, studies have shown that its electronic properties are sensitive to the polarity of the solvent. The total energy of the molecule, for instance, has been observed to decrease as the dielectric constant of the solvent increases. This suggests that the molecule is more stable in polar solvents compared to non-polar ones. The dipole moment of the molecule also shows a direct correlation with solvent polarity, increasing significantly as the medium becomes more polar. This trend was observed across a range of solvents, including n-hexane (non-polar), chloroform, tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and water (highly polar).
Below is a summary of the calculated thermodynamic properties for the title compound in the gas phase.
| Thermodynamic Parameter | Calculated Value |
|---|---|
| Heat Capacity (Cv) | 70.48 cal mol-1 K-1 |
| Entropy (S) | 129.51 cal mol-1 K-1 |
| Enthalpy (H) | -307593.64 kcal mol-1 |
| Gibbs Free Energy (G) | -307641.56 kcal mol-1 |
Theoretical Investigations of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest due to their potential applications in technologies like optical switching, data storage, and telecommunications. Theoretical calculations serve as a powerful tool to predict and understand the NLO response of molecules. The NLO properties of this compound have been investigated using quantum chemical calculations to determine its potential as an NLO material.
The key parameters that define a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value for the first-order hyperpolarizability (β) is a primary indicator of a significant NLO response. Computational studies on this compound have been conducted to calculate these parameters.
The calculations revealed that the molecule possesses a notable NLO response. The total first-order hyperpolarizability (β_total) was found to be significantly higher than that of urea, a standard reference material used for comparing NLO properties. Specifically, the β value for this compound was reported to be approximately 33 times greater than that of urea, indicating a promising NLO character. This enhanced NLO activity is attributed to the molecular structure, which facilitates intramolecular charge transfer—a key mechanism for generating a strong NLO response.
The computed NLO properties are summarized in the table below.
| NLO Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) | 4.27 Debye |
| Linear Polarizability (α) | -3.99 x 10-23 esu |
| First-Order Hyperpolarizability (β) | 4.32 x 10-29 esu |
These theoretical findings highlight the potential of this compound for development in the field of non-linear optics. The combination of a strong donor (aniline) and acceptor (trifluoromethylphenyl) group connected by a sulfanyl bridge creates an effective charge transfer system, which is fundamental to its significant hyperpolarizability.
Role in Advanced Organic Chemistry and Materials Science
Building Block in the Synthesis of Complex Organic Molecules
The structure of 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline makes it a highly versatile building block for the synthesis of more complex organic molecules, particularly in the fields of medicinal chemistry and agrochemistry. The presence of the trifluoromethyl (CF3) group is of particular importance as it can significantly enhance key pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and bioavailability. The aniline (B41778) functional group provides a reactive handle for a wide array of chemical transformations, including acylation, alkylation, diazotization, and various coupling reactions. This allows for the straightforward incorporation of the trifluoromethylphenyl sulfanyl (B85325) scaffold into larger, more intricate molecular frameworks.
Precursor for the Elaboration of Advanced Aromatic and Heterocyclic Systems
The aniline moiety in this compound serves as a key starting point for the construction of a diverse range of advanced aromatic and heterocyclic systems. Nitrogen-containing heterocycles are of immense importance in pharmaceuticals, agrochemicals, and materials science, and the development of efficient synthetic routes to these structures is a central theme in organic chemistry.
The amino group of this compound can be readily transformed into a diazonium salt, which is a versatile intermediate for the introduction of a wide variety of functional groups onto the aromatic ring through Sandmeyer-type reactions. Furthermore, the aniline functionality can participate in various cyclization reactions to form heterocyclic rings. For example, it can react with dicarbonyl compounds to form quinolines or with other bifunctional reagents to construct a variety of five- and six-membered heterocycles. The presence of the trifluoromethylphenyl sulfanyl substituent can influence the regioselectivity of these cyclization reactions and impart unique electronic and physical properties to the resulting heterocyclic systems.
While specific examples detailing the use of this compound as a precursor are not abundant, the general principles of heterocyclic synthesis from aniline derivatives are well-established. The unique combination of the trifluoromethyl group and the diaryl thioether moiety in the final products could lead to novel compounds with interesting photophysical, electronic, or biological properties.
Applications in Chemical Probe Development for Mechanistic Chemical Biology Studies
Chemical probes are essential tools for dissecting complex biological processes at the molecular level. The design of effective chemical probes often requires the incorporation of specific functional groups that can interact with biological targets, as well as reporter groups (e.g., fluorophores) to enable detection. While there is no direct evidence in the scientific literature of this compound being used as a chemical probe, its structural features suggest potential applications in this area.
Given the increasing interest in developing novel chemical probes for studying a wide range of biological phenomena, it is plausible that derivatives of this compound could be explored for such applications in the future. For example, it could serve as a scaffold for the development of probes targeting specific enzymes or receptors where the trifluoromethylphenyl sulfanyl moiety could contribute to binding selectivity and affinity.
Relevance in the Rational Design of Novel Organic Materials
The rational design of novel organic materials with tailored electronic, optical, and physical properties is a rapidly advancing field. The unique combination of functional groups in this compound makes it an interesting candidate for the development of new organic materials.
The aniline moiety is a well-known precursor for the synthesis of conducting polymers, such as polyaniline. The electropolymerization of aniline derivatives can lead to the formation of electroactive films with potential applications in sensors, electrochromic devices, and organic electronics. The incorporation of the trifluoromethylphenyl sulfanyl group into a polyaniline backbone could significantly modify its electronic properties, solubility, and processability. The strong electron-withdrawing nature of the trifluoromethyl group would be expected to influence the polymer's redox potentials and conductivity.
Development of Catalytic Systems and Specialized Chemical Reagents
In the realm of catalysis, the design of ligands that can coordinate to metal centers and modulate their reactivity is of paramount importance. The aniline and thioether functionalities in this compound offer potential coordination sites for metal ions. The electronic properties of the ligand, which are influenced by the trifluoromethyl group, could have a significant impact on the catalytic activity and selectivity of the resulting metal complex.
While there are no specific reports on the use of this compound as a ligand in catalysis, the broader class of aniline and thioether-containing molecules has been explored for this purpose. For example, ligands containing both soft (sulfur) and hard (nitrogen) donor atoms can be valuable in various catalytic transformations. The trifluoromethyl group could also enhance the stability of the catalyst under harsh reaction conditions.
As a specialized chemical reagent, the trifluoromethylphenyl sulfanyl moiety could be of interest in the development of new synthetic methodologies. The unique electronic and steric properties of this group could be exploited in the design of reagents for specific chemical transformations. For instance, reagents for trifluoromethylthiolation are of growing importance in medicinal chemistry, and while this compound itself is not a direct trifluoromethylthiolating agent, its derivatives could potentially be explored for such purposes.
Q & A
Q. What are the established synthetic routes for 4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, analogous compounds like 4-methyl-3-(trifluoromethyl)aniline are synthesized via stepwise substitution using reagents such as sodium methoxide or potassium tert-butoxide under basic conditions . Key parameters include temperature control (e.g., 60–80°C for optimal substitution) and stoichiometric ratios of nucleophiles to prevent side reactions. Oxidation with potassium permanganate or reduction with sodium borohydride may follow to stabilize intermediates .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and trifluoromethyl () signals at δ ~110–120 ppm in -NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms sulfanyl (-S-) linkage geometry. For example, related compounds like 4-(4-aminophenylsulfonyl)aniline show planar aromatic systems with S–C bond lengths of ~1.76 Å .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding) to validate packing efficiency and stability .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound's electronic properties and reactivity?
- Methodological Answer : The group is electron-withdrawing, reducing electron density on the aniline ring and directing electrophilic substitution to meta positions. Computational studies (e.g., DFT) reveal:
- HOMO-LUMO Gaps : Reduced by ~0.5 eV compared to non-fluorinated analogs, enhancing charge-transfer potential .
- Lipophilicity : LogP increases by ~1.2 units, improving membrane permeability in biological studies .
Experimental validation involves Hammett substituent constants () to predict reactivity trends .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Environmental Controls : Variations in pH (6.5–7.5) and temperature (25–37°C) significantly modulate interactions with cellular targets. Standardize buffer systems (e.g., PBS) and incubation conditions .
- Metabolic Stability Assays : Use liver microsomes to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro activity .
- Dose-Response Curves : Compare EC values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
